Bis(methacryloyloxyethyl) hydrogen phosphate
Overview
Description
Bis(methacryloyloxyethyl) hydrogen phosphate is a methacrylic monomer that has been utilized in various studies to modify substrates through copolymerization. The aim of these modifications is often to enhance certain properties of the substrates, such as hydroxyapatite deposition, which is crucial for biomedical applications like dental adhesives and bone repair materials .
Synthesis Analysis
The synthesis of bis(methacryloyloxyethyl) hydrogen phosphate-related monomers involves different chemical reactions. For instance, 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate was synthesized by phosphorylation of a precursor with phosphorus oxychloride in the presence of triethylamine, indicating a multi-step synthesis process that includes the use of phosphorylating agents and base catalysts . Similarly, other related monomers are synthesized using azoisobutyronitrile (AIBN) as an initiator for polymerization, which suggests that free-radical polymerization is a common method for creating polymers from these monomers .
Molecular Structure Analysis
The molecular structure of bis(methacryloyloxyethyl) hydrogen phosphate and its analogs have been characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and phosphorus-31 nuclear magnetic resonance (31P NMR) spectroscopies are commonly employed to confirm the structure of synthesized monomers . These techniques provide detailed information about the molecular environment and the presence of functional groups within the molecule.
Chemical Reactions Analysis
The chemical reactivity of bis(methacryloyloxyethyl) hydrogen phosphate is demonstrated by its ability to copolymerize with other monomers such as methyl methacrylate. This reactivity is crucial for creating copolymers with desired properties, such as improved thermal stability and fire retardancy . The monomer also shows improved hydrolytic stability compared to other methacrylate-based dihydrogen phosphates, which is an important factor for its durability in various applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(methacryloyloxyethyl) hydrogen phosphate copolymers have been extensively studied. For example, copolymer nanocomposites containing this monomer exhibit better dispersion, higher degradation temperatures, and increased char mass compared to their PMMA counterparts. These properties are beneficial for applications requiring fire retardancy, as evidenced by significant reductions in the peak heat release rate during combustion . Additionally, the monomer's solubility in water and ethanol, as well as its non-cytotoxic nature, make it suitable for biomedical applications . The ability to form calcium-rich layers on copolymers containing bis(methacryloyloxyethyl) hydrogen phosphate also highlights its potential for bioactive surface modifications .
Scientific Research Applications
Bone Regeneration and Tissue Engineering : The incorporation of bis(2-(methacryloyloxy)ethyl) phosphate (BP) into oligo(polyethylene glycol) fumarate hydrogel significantly improves the attachment and differentiation of human fetal osteoblast cells and bone marrow stromal cells, which is critical for bone regeneration (Dadsetan et al., 2012).
Radiation Grafting for Uranium (VI) Determination : Bis[2-(methacryloyloxy)ethyl] phosphate (B2MP) grafted into track-etched PVDF membranes through radiation demonstrates efficient detection of uranyl concentrations in the range of 20 to 100 ppb by square wave cathodic stripping voltammetry. This highlights its potential application in environmental monitoring and uranyl detection (Pinaeva et al., 2019).
Polyelectrolyte Nanocomposites for Proton Separators : Research on polyelectrolyte nanocomposite membranes based on poly(bis[2-(methacryloyloxy)ethyl] phosphate) and bacterial cellulose suggests these materials are suitable for application in fuel cells and other devices that require proton separators, offering a combination of good mechanical performance and conductivity (Vilela et al., 2018).
Anti-Corrosion Properties in Steel Coatings : The use of cerium tri(bis(2-ethylhexyl)phosphate) particles as anti-corrosion pigments in epoxy coatings applied on steel demonstrates effective corrosion protection, making it a potential ingredient in corrosion-resistant coatings (Morozov et al., 2019).
- Ions**: Ionic liquids with bis(2-ethylhexyl)phosphate anions exhibit thermomorphic behavior in water and are useful for homogeneous liquid-liquid extraction of transition metals, offering a novel approach to metal ion extraction in chemical processes (Depuydt et al., 2015).
- Viscosity Reduction in Phthalonitrile Resins : Bis(4-cyanophenyl) phenyl phosphate has been used as a viscosity-reducing comonomer for phthalonitrile resins, enhancing their processing properties for cost-effective injection processing and demonstrating great thermal performance in the resulting thermosets (Terekhov et al., 2019).
Safety And Hazards
BMEP is classified as causing skin irritation, eye irritation, and is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
BMEP is a versatile compound with potential for various scientific applications. It can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
properties
IUPAC Name |
2-[hydroxy-[2-(2-methylprop-2-enoyloxy)ethoxy]phosphoryl]oxyethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O8P/c1-9(2)11(13)17-5-7-19-21(15,16)20-8-6-18-12(14)10(3)4/h1,3,5-8H2,2,4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBXJOWBDCQIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)(O)OCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120881-18-7, 72829-36-8 | |
Record name | Bis[2-(methacryloyloxy)ethyl] phosphate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120881-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-phosphinicobis[ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72829-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3044916 | |
Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Bis(methacryloyloxyethyl) hydrogen phosphate | |
CAS RN |
32435-46-4 | |
Record name | Bis[2-(methacryloyloxy)ethyl] phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32435-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-(methacryloyloxy)ethyl) phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032435464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-(METHACRYLOYLOXY)ETHYL) PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q422H5264W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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